1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol
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Overview
Description
1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a dimethoxyphenyl group attached to an ethanol backbone with a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces simpler amines or alcohols.
Substitution: Produces substituted phenethylamines or related compounds.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol involves its interaction with various molecular targets, including:
Receptors: The compound may bind to specific receptors in the brain, affecting neurotransmitter release and signaling pathways.
Enzymes: It may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Pathways: The compound can modulate signaling pathways, influencing cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): A similar compound with a different substitution pattern on the phenyl ring.
2,5-Dimethoxyphenethylamine (2C-H): Lacks the methylamino group, resulting in different pharmacological properties.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Shares structural similarities but has distinct effects and applications.
Uniqueness
1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its combination of a dimethoxyphenyl group with a methylamino substituent provides distinct properties that differentiate it from other related compounds.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-(methylamino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-12-7-10(13)9-6-8(14-2)4-5-11(9)15-3/h4-6,10,12-13H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGIOLGUENMUPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=C(C=CC(=C1)OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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